molecular formula C7H2BrF3O B2605515 3-Bromo-2,4,5-trifluorobenzaldehyde CAS No. 1260903-08-9

3-Bromo-2,4,5-trifluorobenzaldehyde

Cat. No.: B2605515
CAS No.: 1260903-08-9
M. Wt: 238.991
InChI Key: HGUUTYGEGIOGOQ-UHFFFAOYSA-N
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Description

3-Bromo-2,4,5-trifluorobenzaldehyde: is an organic compound with the molecular formula C7H2BrF3O. It is a derivative of benzaldehyde, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .

Mechanism of Action

Mode of Action

It is possible that this compound interacts with its targets in a way that alters their function, but more research is needed to confirm this .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Bromo-2,4,5-trifluorobenzaldehyde are not well-studied. These properties would significantly impact the bioavailability of the compound. As a small, lipophilic molecule, it may be well-absorbed and distributed throughout the body, but this is speculative without specific study data .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds could affect how this compound interacts with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,4,5-trifluorobenzaldehyde typically involves the bromination and fluorination of benzaldehyde derivatives. One common method includes the bromination of 2,4,5-trifluorobenzaldehyde using bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific reaction times to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize efficiency and minimize by-products. The use of continuous flow reactors and advanced purification techniques can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2,4,5-trifluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

3-bromo-2,4,5-trifluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF3O/c8-5-6(10)3(2-12)1-4(9)7(5)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUUTYGEGIOGOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)Br)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260903-08-9
Record name 3-Bromo-2,4,5-trifluorobenzaldehyde
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